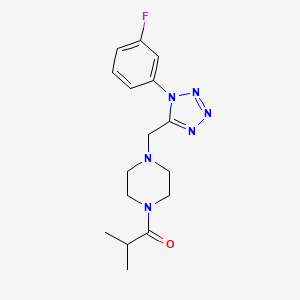
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one” is a complex organic molecule that contains several functional groups, including a tetrazole ring, a piperazine ring, and a ketone group . It is likely to be a part of a larger class of compounds that are being studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrazole ring, followed by the introduction of the piperazine ring, and finally the addition of the ketone group . The exact methods and conditions would depend on the specific reactants and catalysts used .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. Given the presence of the tetrazole ring, piperazine ring, and ketone group, it could potentially undergo a variety of reactions, including nucleophilic substitutions, additions, and eliminations .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been used in the synthesis of new Mannich bases with a piperazine moiety, which have shown significant antimicrobial activity . The synthesized compounds demonstrated activity against a variety of bacteria (Gram-positive: Staphylococcus epidermidis, Staphylococcus aureus, Micrococcus luteus, Bacillus cereus, and Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus mirabilis) and yeasts (Candida glabrata, Candida krusei, and Candida parapsilosis) .
Antifungal Activity
The same Mannich bases also showed high fungistatic activity against Candida spp. yeasts, especially C. parapsilosis, with MICs ranging from 0.49 µg/mL to 62.5 µg/mL .
Inhibitor of Equilibrative Nucleoside Transporters (ENTs)
The compound has been identified as a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 . This could have potential applications in the treatment of diseases where ENT function is implicated.
Potential for Oral Bioavailability
In silico studies suggest that the tested compounds are likely to have good oral bioavailability . This is an important factor in drug development, as it affects the efficiency and convenience of drug administration.
Antiviral Activity
Indole derivatives, which this compound is a part of, have shown antiviral activity . While the specific antiviral activity of this compound is not mentioned, it’s possible that it could contribute to the antiviral properties of the larger indole derivative.
Antitubercular Activity
Again, while the specific antitubercular activity of this compound is not mentioned, indole derivatives have shown antitubercular activity . This suggests potential for this compound in the treatment of tuberculosis.
Safety and Hazards
Direcciones Futuras
The compound “1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one” and similar compounds could be further studied for their potential pharmacological properties . Future research could also explore more efficient methods for their synthesis, as well as their potential applications in various fields .
Mecanismo De Acción
Target of Action
The primary target of this compound is the equilibrative nucleoside transporter (ENT) . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes. They play a crucial role in nucleotide synthesis and purine metabolism .
Mode of Action
The compound acts as an inhibitor of ENTs , with a higher selectivity towards ENT2 than ENT1 . By binding to these transporters, it prevents the uptake of nucleosides and nucleobases, thereby affecting cellular functions that rely on these molecules .
Biochemical Pathways
The inhibition of ENTs disrupts the purine salvage pathway , which is essential for DNA and RNA synthesis. This can lead to a decrease in nucleotide pools within the cell, affecting DNA replication and RNA transcription processes .
Pharmacokinetics
Its molecular weight of180.2220 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of ENTs and disruption of purine salvage pathways can lead to cellular stress and potentially induce apoptosis, especially in cells with high nucleotide turnover rates . This could make the compound useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Propiedades
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O/c1-12(2)16(24)22-8-6-21(7-9-22)11-15-18-19-20-23(15)14-5-3-4-13(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDYXPQTUPQGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

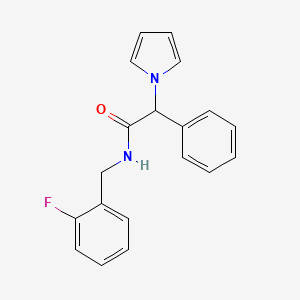
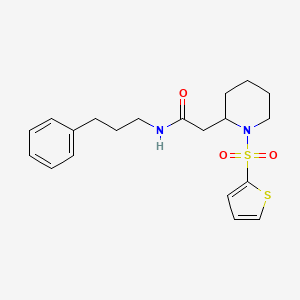
![1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate](/img/structure/B2805998.png)
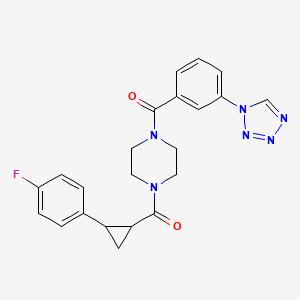

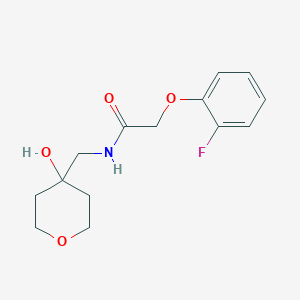
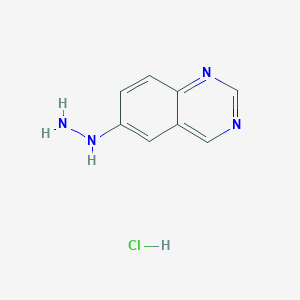
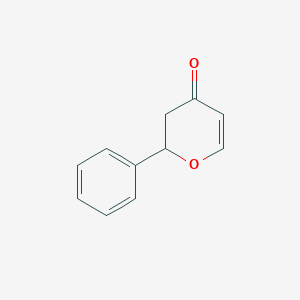
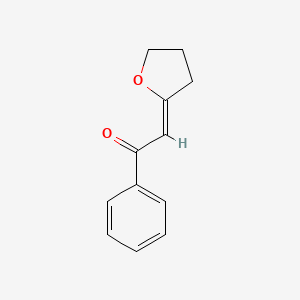
![N-(3,4-dimethoxyphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2806010.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2806015.png)
![5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806016.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2806017.png)
